molecular formula C18H24N2O6 B143258 N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid CAS No. 126937-41-5

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

Cat. No. B143258
M. Wt: 364.4 g/mol
InChI Key: MKXMXZZARNRMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Boc protected heterocyclic amino acids, including those related to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, has been explored in various studies. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines . Similarly, the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starts from L- or D-serine and ethyl glyoxylate, showcasing the versatility of Boc-protected piperazine derivatives in peptidomimetics . Additionally, the electrophilic amination of amino acids with N-Boc-oxaziridines provides a general method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives .

Molecular Structure Analysis

The molecular structures of these Boc-protected piperazine derivatives are confirmed using various spectroscopic techniques. For example, the novel heterocyclic compounds synthesized in were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation. The crystal structure of related compounds, such as 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, was determined by X-ray diffraction, and the optimal molecular structure was calculated using density functional theory (DFT) .

Chemical Reactions Analysis

The Boc-protected piperazine derivatives participate in various chemical reactions. The study in describes the N-alkylation of NH-pyrazoles with alkyl halides to yield 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. In , the key reaction is the electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine, which accommodates various functional groups found in amino acid side chains.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected piperazine derivatives are elucidated through spectroscopic and computational methods. The DFT study, hirshfeld surface analysis, and vibrational analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid reveal some physicochemical properties of the compounds . The crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid provides insights into the supramolecular organization and hydrogen bonding patterns in the crystals .

Scientific Research Applications

Enantioselective Synthesis

A key application is in the enantioselective synthesis of nonproteinogenic amino acids, particularly mono-protected piperazic acid derivatives. These compounds serve as valuable building blocks in the total synthesis of natural products containing piperazic acid, a nonproteinogenic amino acid. An improved synthetic protocol offers an efficient route to these building blocks in high optical purity, highlighting their importance in synthesizing complex natural products (Papadaki et al., 2020).

Structural Characterization and Biological Evaluation

Derivatives of N-Boc piperazine have been synthesized and characterized through various spectroscopic techniques. Notably, structures confirmed by X-ray diffraction analysis reveal intricate molecular shapes and intermolecular interactions. These compounds' antibacterial and antifungal activities have been evaluated, demonstrating moderate activity against several microorganisms. This illustrates the role of N-Boc piperazine derivatives in developing new antimicrobial agents (Kulkarni et al., 2016).

Catalysis in Organic Synthesis

N-protected piperazine derivatives have been utilized as catalysts in organic synthesis, such as the highly enantioselective hydrosilylation of N-aryl imines. The structural features of these catalysts, particularly the arene sulfonyl group, are critical for achieving high yields and enantioselectivities. This showcases the utility of N-Boc and N-Cbz-protected piperazines in catalytic applications, opening avenues for synthesizing enantiomerically pure compounds (Wang et al., 2006).

Peptidomimetics and Bioactive Compound Synthesis

The synthesis of N-Boc-5-oxo-piperazine-2-carboxylic acid derivatives from L- or D-serine has been reported, with these derivatives evaluated as constituents in tetrapeptides. Their role in affecting the secondary structure of peptides, demonstrated through NMR spectroscopy, underscores their potential in designing peptidomimetics and bioactive compounds (Guitot et al., 2009).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMXZZARNRMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373529
Record name 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

CAS RN

126937-41-5
Record name 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126937-41-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

0.1 g of 4-(tert.butoxycarbonyl)-piperazine-2-carboxylic acid was dissolved in 10 ml of 1N sodium hydroxide solution, cooled to 0° C. and treated with 0.2 g of benzyl chloroformate. The mixture was allowed to warm to room temperature and was then stirred overnight. The mixture was extracted with diethyl ether. The aqueous phase was then acidified to pH 4 with 2M hydrochloric acid and extracted with ethyl acetate to give 0.06 g of 1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-2-piperazinecarboxylic acid as a white solid; MS: m/e 365 [M+H]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution 0.164 M of 2-piperazinecarboxylic acid dihydrochloride in a 1:1 dioxane-water mixture was made basic (pH 11) with 50% aqueous NaOH. A 0.68 M solution of Boc-ON (1.1 eq) in dioxane was added dropwise at RT to the above mixture and the reaction mixture was stirred at RT overnight. The mixture was extracted with Et2O (×3) and acidified with conc. HCl to pH 2. The aqueous layer was extracted with EtOAc (×3). The aqueous solution was basified to pH 10 with 50% NaOH. A 0.59 M solution N-(benzyloxycarbonyloxy)succinimide (1.1 eq.) in dioxane was added to the mixture at 0° C. The reaction mixture was stirred 3 h at RT. Dioxane was removed under reduced pressure. The basic solution was extracted with Et2O (×2) then acidified to pH 1 with conc. HCl, and extracted with EtOAc (×3). The combined organic layers were dried and evaporated. The residue was used as such in next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.